N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide: is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole core, a fluoro substituent, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.
Formation of the Ylidene Isobutyramide: The final step involves the condensation of the intermediate with isobutyryl chloride in the presence of a base to form the ylidene isobutyramide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro substituent or the benzo[d]thiazole core, potentially leading to defluorination or hydrogenation products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Defluorinated or hydrogenated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide:
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes, especially those involving the benzo[d]thiazole core.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
- 5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Uniqueness
- The presence of the isobutyramide group in N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide distinguishes it from other similar compounds, potentially offering different reactivity and biological activity.
- The specific (Z)-configuration may also confer unique properties in terms of binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-4-8-17-12-10(15)6-5-7-11(12)19-14(17)16-13(18)9(2)3/h1,5-7,9H,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOPBLJPHGOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.